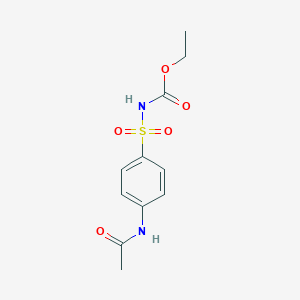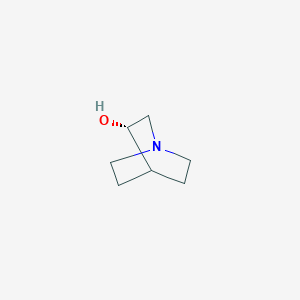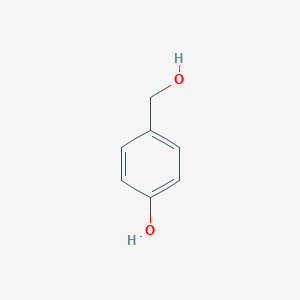
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Vue d'ensemble
Description
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is an organic compound that features a benzyloxy group, a nitrophenyl group, and a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Based on its structural features, it can be inferred that it might undergo reactions at the benzylic position . Benzylic halides typically react via an SN1 or SN2 pathway, depending on their degree of substitution . The bromine atom on the ethanone part of the molecule could potentially be a leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways, including those involved in carbon–carbon bond formation . Additionally, reactions at the benzylic position can lead to the formation of new compounds, potentially affecting various biochemical processes .
Pharmacokinetics
This suggests that the compound might have poor oral bioavailability, possibly due to rapid metabolism or poor absorption .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might play a role in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.
Action Environment
The efficacy of similar compounds has been reported to be influenced by factors such as the presence of certain enzymes and the ph of the environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone are not well-studied. Based on its structural similarity to other benzyloxy compounds, it can be inferred that it may participate in various biochemical reactions. For instance, benzyloxy compounds are known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Molecular Mechanism
It is known that benzyloxy compounds can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable, but may decompose or explode under certain conditions such as exposure to light, high temperatures, or contact with fire .
Méthodes De Préparation
The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-nitrobenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate, forming 4-(benzyloxy)-3-nitrobenzaldehyde.
Bromination: The aldehyde group of 4-(benzyloxy)-3-nitrobenzaldehyde is then converted to the corresponding bromoethanone by reacting with bromine in the presence of a catalyst such as phosphorus tribromide.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone undergoes various chemical reactions:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions include substituted ethanones, amines, and carboxylic acids.
Comparaison Avec Des Composés Similaires
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone can be compared with similar compounds such as:
1-(4-(Benzyloxy)-3-nitrophenyl)-2-chloroethanone: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-(4-(Benzyloxy)-3-nitrophenyl)-2-iodoethanone: The iodo analog has higher reactivity due to the larger atomic radius of iodine.
1-(4-(Benzyloxy)-3-nitrophenyl)-2-fluoroethanone: The fluoro analog is less reactive but more stable, often used in medicinal chemistry for its metabolic stability.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKBQGBSUCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454831 | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-01-2 | |
| Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)





